2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-3-6-13(7-11(10)2)23-17-14(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFGAPJXKRXUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 441.5 g/mol . The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. In particular, research involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives could induce cytotoxic effects and enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic interactions .
Antifungal Activity
The compound's structural analogs have also been evaluated for antifungal activity. A series of pyrazole amide derivatives were synthesized and tested against various fungal strains such as Fusarium oxysporum. Results showed moderate antifungal activity, suggesting that structural modifications can enhance efficacy against specific pathogens .
The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways related to cancer cell proliferation and survival. For example, some studies highlighted the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism and associated with oxidative stress in cells . The inhibition of XO by certain pyrazole derivatives was linked to reduced uric acid levels and potential anti-inflammatory effects.
Study 1: Anticancer Effects
A study conducted on a series of pyrazole compounds demonstrated that those with specific substituents exhibited enhanced cytotoxicity in breast cancer cell lines. The combination of these compounds with doxorubicin resulted in a significant reduction in cell viability compared to doxorubicin alone .
Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of synthesized pyrazole amides revealed that certain derivatives inhibited the growth of Fusarium species effectively. The study concluded that structural modifications could lead to improved antifungal agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, structural analogs from the pyrazolo-pyridazin and pyrazolo-pyridine families are compared below. Key differences in substituents, synthesis routes, and hypothesized properties are highlighted.
Key Differences and Implications
Core Structure: The target compound features a pyrazolo[3,4-d]pyridazin core, whereas the analog from uses a pyrazolo[3,4-b]pyridine scaffold. Pyridazinones (as in the target) are associated with improved water solubility compared to pyridine derivatives due to the electronegative oxygen atom .
Substituent Effects: Cyclopropyl vs. 3,4-Dimethylphenyl vs. Phenyl: The 3,4-dimethylphenyl group in the target compound could increase lipophilicity and enhance binding to hydrophobic pockets in target proteins, contrasting with the simpler phenyl group in the analog.
Acetamide Position: The acetamide in the target compound is directly linked to the pyridazinone ring, whereas the analog’s acetamide is part of a larger N-(4-phenylacetamido) group. This difference may influence solubility and intermolecular hydrogen bonding.
Synthesis :
- Both compounds utilize K2CO3/DMF conditions for N-alkylation, but the target’s cyclopropyl and dimethylphenyl substituents likely require specialized precursors (e.g., cyclopropane-containing intermediates), increasing synthetic complexity compared to the analog’s chlorophenyl and phenyl groups .
Research Findings and Trends
- Metabolic Stability : Cyclopropyl-containing derivatives (like the target compound) are less prone to CYP450-mediated oxidation than chlorophenyl analogs, as demonstrated in studies of related pyrazolo-pyridazines .
- Kinase Inhibition: Pyridazinone cores are associated with selective kinase inhibition (e.g., JAK2, EGFR) due to their ability to mimic ATP’s adenine moiety. The target compound’s dimethylphenyl group may align with hydrophobic regions in kinase active sites.
- Solubility Challenges : While the acetamide group improves solubility, the 3,4-dimethylphenyl substituent could reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
